6-morpholin-4-yl-2H-pyridazin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-morpholin-4-yl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8-2-1-7(9-10-8)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUWUXASFUPADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis of 6 Morpholin 4 Yl 2h Pyridazin 3 One
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. For 6-morpholin-4-yl-2H-pyridazin-3-one and its analogues, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm their synthesized structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule. In the ¹H NMR spectrum of a derivative, 3-chloro-4-phenyl-6-(morpholine-4-yl)-pyridazine, specific chemical shifts are observed. researchgate.net The phenyl protons appear as a multiplet at 7.43 ppm, while the pyridazine (B1198779) proton shows a singlet at 6.76 ppm. researchgate.net The morpholine (B109124) protons exhibit two triplets at 3.77 ppm and 3.56 ppm, corresponding to the protons adjacent to the oxygen and nitrogen atoms, respectively. researchgate.net
For another derivative, 2-[4-(4-Chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]-N'-benzyliden-acetohydrazide, the ¹H NMR spectrum in DMSO-d6 shows the morpholine protons as a multiplet at 3.22–3.28 ppm and a triplet at 3.68 ppm. scispace.com
Detailed ¹H NMR data for a related series of compounds are presented in the table below.
| Compound | Morpholine Protons (ppm) | Pyridazine Proton (ppm) | Aromatic Protons (ppm) | Other Protons (ppm) |
| 3-Chloro-4-phenyl-6-(morpholine-4-yl)-pyridazine | 3.77 (t, 4H), 3.56 (t, 4H) | 6.76 (s, 1H) | 7.43 (m, 5H) | |
| 2-[4-(4-Chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]-N'-benzyliden-acetohydrazide | 3.22–3.28 (m, 4H), 3.68 (t, 4H) | 7.72 (s, 1H) | 7.23-7.28 (m, 2H), 7.51 (d, 2H), 7.89 (d, 2H) | 4.71, 5.11 (s, 2H), 7.99, 8.19 (s, 1H), 11.68 (s, 1H) |
| 2-[4-(4-Chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]acetohydrazide | 3.23 (t, 4H), 3.67 (t, 4H) | 7.66 (s, 1H) | 7.49 (d, 2H), 7.86 (d, 2H) | 4.23, 4.53 (s, 2H), 9.17 (s, 1H) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The carbonyl (C=O) stretching vibration in the pyridazinone ring is a characteristic and strong absorption band. In various derivatives of this compound, this band is typically observed in the range of 1643-1687 cm⁻¹. scispace.com For instance, in 2-[4-(4-chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]-N'-benzyliden-acetohydrazide, the ring C=O stretch appears at 1651 cm⁻¹, while the C=O of the CONH group is at 1687 cm⁻¹. scispace.com The N-H stretching vibration for the acetohydrazide derivatives is seen around 3190-3203 cm⁻¹. scispace.com
The table below summarizes the key IR absorption bands for a selection of derivatives.
| Compound | ν(N-H) (cm⁻¹) | ν(C=O, CONH) (cm⁻¹) | ν(C=O, ring) (cm⁻¹) |
| 2-[4-(4-Chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]-N'-benzyliden-acetohydrazide | 3203 | 1687 | 1651 |
| 2-[4-(4-Chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]-N'-(4-fluorobenzyliden)-acetohydrazide | 3190 | 1683 | 1644 |
| 2-[4-(4-Chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]acetohydrazide | 1764 | 1671 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI+) provides precise mass measurements, which are crucial for confirming the molecular formula. For example, the calculated [M+H]⁺ for 2-[4-(4-chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]-N'-(4-fluorobenzyliden)-acetohydrazide is 470.1395, and the found value is in excellent agreement at 470.1395. scispace.com
X-ray Crystallography Studies of this compound Derivatives
X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and conformational details.
Determination of Molecular Geometry and Bond Parameters
In the crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, the 1,6-dihydropyridazine ring is nearly planar, with a maximum deviation of only 0.014 Å. nih.gov This planar ring forms a dihedral angle of 40.16 (7)° with the attached phenyl ring. nih.gov In the crystal lattice, molecules form centrosymmetrically related dimers through N—H⋯O hydrogen bonds. nih.gov These dimers are further connected by C—H⋯O and C—H⋯Cl hydrogen bonds, creating a three-dimensional network. nih.gov Aromatic π–π stacking interactions are also observed, with a centroid–centroid distance of 3.6665 (9) Å. nih.gov
Analysis of Conformational Preferences (e.g., Morpholine Ring Conformation)
The conformation of the morpholine ring is a key structural feature. In the solid state, as determined by X-ray crystallography, the morpholine ring in 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one adopts a stable chair conformation. nih.goviucr.org In this conformation, the exocyclic N—C bond is in an equatorial orientation. nih.goviucr.org Interestingly, theoretical calculations in the gas phase suggest a different orientation for the morpholine ring, highlighting the influence of crystal packing forces on the conformation. nih.gov The dihedral angle between the pyridazine ring and the morpholine ring in the crystal structure is 12.97 (9)°, which differs significantly from the calculated gas-phase value of 76.96°. nih.goviucr.org
Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)
Detailed experimental crystallographic data specifically for this compound, outlining its crystal packing and specific intermolecular interactions, are not available in the reviewed scientific literature. While extensive research has been conducted on the crystal structures of closely related pyridazinone derivatives, these findings pertain to molecules with different substitutions and cannot be directly attributed to the title compound.
For instance, studies on derivatives often reveal common interaction patterns within the pyridazinone class, such as the formation of dimers through N-H···O hydrogen bonds and the presence of π–π stacking interactions. iucr.orgnih.govnih.gov However, without a dedicated crystallographic study of this compound, a definitive analysis of its solid-state architecture remains undetermined.
Tautomerism and Isomeric Forms of the Pyridazinone System
The pyridazinone ring system, the core of this compound, is characterized by the presence of lactam-lactim tautomerism. scispace.com This involves an equilibrium between two isomeric forms: the amide-like pyridazin-3(2H)-one (keto form) and the aromatic pyridazin-3-ol (enol form). scispace.comdoi.org In most cases, the keto form is thermodynamically more stable and predominates. doi.org
Theoretical investigations using Density Functional Theory (DFT) on the parent pyridazin-3(2H)-one have provided significant insights into the dynamics of this tautomeric conversion. researchgate.netnih.gov These studies analyzed two primary mechanisms for the interconversion:
A direct intramolecular hydrogen transfer from the nitrogen atom to the carbonyl oxygen.
A dimer-assisted process involving a double hydrogen transfer between two hydrogen-bonded molecules.
The direct transfer mechanism is associated with a very high activation energy, largely due to the geometric strain of the four-membered transition state. researchgate.netnih.gov In contrast, the dimer-assisted pathway, which proceeds through an eight-membered ring transition state, is significantly more favorable, with a much lower activation energy. researchgate.netnih.gov This suggests that in condensed phases, the tautomerization is more likely to occur via intermolecular collaboration. The presence of protic polar solvents can also lower the activation energy for the direct transfer. researchgate.netnih.gov
| Tautomerization Mechanism (Gas Phase) | Calculated Activation Energy (kcal/mol) | Reference |
| Direct Hydrogen Transfer | 42.64 | researchgate.net, nih.gov |
| Dimer-Assisted Double Hydrogen Transfer | 14.66 | researchgate.net, nih.gov |
These theoretical findings for the fundamental pyridazinone system are crucial for understanding the potential isomeric forms and chemical behavior of its derivatives, including this compound.
Computational Chemistry and Molecular Modeling Studies of 6 Morpholin 4 Yl 2h Pyridazin 3 One
Quantum Chemical Calculations
Quantum chemical calculations provide a microscopic view of the molecule's characteristics, offering insights into its reactivity and stability. mdpi.com
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)
The electronic properties of pyridazinone derivatives are often investigated using methods like Density Functional Theory (DFT) and semi-empirical calculations. iucr.orgresearchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. researchgate.netajchem-a.com
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one | AM1 | -9.05 | -1.01 | 8.04 |
| 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one | CNDO/2 | -10.013 | 0.832 | 10.845 |
This table presents the calculated HOMO and LUMO energy levels for related pyridazinone derivatives.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In studies of similar pyridazinone derivatives, MEP maps reveal that the negative potential is typically concentrated around the oxygen and nitrogen atoms of the pyridazinone and morpholine (B109124) rings, indicating these are the most likely sites for electrophilic interaction. rsc.orgacs.org The red and yellow regions in the MEP map highlight these areas of high electron density. Conversely, blue regions indicate lower electron density. rsc.org
Dihedral Angle Calculations and Conformational Landscapes
The three-dimensional structure of a molecule is critical for its biological activity. Dihedral angle calculations help to understand the molecule's preferred conformation and flexibility. imperial.ac.uk
For 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, the morpholine ring typically adopts a chair conformation. psu.eduiucr.org X-ray crystallography revealed that the dihedral angle between the pyridazinone ring and the benzene (B151609) ring is 40.16 (7)°, while the angle between the pyridazinone and morpholine rings is 12.97 (9)°. psu.eduiucr.org However, semi-empirical calculations (AM1 method) in the gas phase predicted different dihedral angles of 34.49° and 76.96°, respectively. psu.eduiucr.org This discrepancy suggests that intermolecular interactions in the crystal lattice significantly influence the molecule's conformation.
In another derivative, 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one, the 1,6-dihydropyridazine ring forms dihedral angles of 28.03 (7)° and 77.46 (7)° with the phenyl and benzene rings, respectively. nih.govresearchgate.net
| Compound | Method | Dihedral Angle (Pyridazinone-Benzene) | Dihedral Angle (Pyridazinone-Morpholine) |
| 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one | X-ray | 40.16 (7)° | 12.97 (9)° |
| 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one | AM1 (gas phase) | 34.49° | 76.96° |
| 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one | X-ray | 28.03 (7)° / 77.46 (7)° | - |
This table compares the dihedral angles of related pyridazinone derivatives determined by experimental and computational methods.
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a protein (receptor). researchgate.netdrughunter.com This is crucial for understanding the mechanism of action of potential drugs and for designing new, more effective ones. nih.gov
Ligand-Target Binding Interactions
Docking studies of various pyridazinone derivatives have been performed to understand their interactions with different biological targets. For instance, derivatives of 6-morpholino-3(2H)-pyridazinone have been investigated as potential inhibitors of SIRT2. gazi.edu.tr These studies revealed that the presence of a side chain at the 2-position of the pyridazinone ring is important for inhibitory activity. gazi.edu.tr
In another study, pyridazinone derivatives were docked into the active site of the inositol-3-phosphate (IP3) receptor, a target for vasorelaxant agents. nih.gov The docking results showed that the compounds form hydrogen bonds and hydrophobic interactions with key amino acid residues in the receptor's binding pocket. nih.gov For example, one compound formed hydrogen bonds with TYR567, ARG568, ASP566, and GLY268. nih.gov
Prediction of Binding Affinity and Pose
Molecular docking not only predicts the binding mode but also estimates the binding affinity, often expressed as a docking score or binding energy. ajchem-a.comrjlbpcs.com A lower binding energy generally indicates a more stable and favorable interaction.
For a series of pyridazinone derivatives targeting the IP3 receptor, the binding energies were calculated to be in the range of -29 to -31 kcal/mol, indicating strong binding. nih.gov In a different study targeting the enzyme CDK2, a pyridazine (B1198779) derivative bearing two morpholine moieties showed the best inhibitory activity and a favorable binding pose within the active site. nih.govtandfonline.com The docking score for a morpholine derivative complexed with the ESBL receptor was found to be -5.2 kcal/mol, suggesting a favorable binding affinity. rjlbpcs.com
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with potential activity.
Several studies have focused on developing pharmacophore models for pyridazinone-based compounds to understand their structure-activity relationships (SAR) for various therapeutic targets. For instance, in the pursuit of novel vasodilating agents, a 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore model was generated based on a series of known vasodilating molecules. nih.gov This model identified key chemical features crucial for activity, including hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic moieties (HYP), and aromatic rings (AR). nih.gov The generated models were then used to predict the activity of newly designed pyridazinone derivatives, demonstrating a strong correlation between the predicted and experimental values.
In a different therapeutic context, pharmacophore mapping was employed to investigate the potential of 4-aryl-6-morpholino-3(2H)-pyridazinone derivatives as inhibitors of Sirtuin 2 (SIRT2), a target implicated in various diseases including cancer and neurodegeneration. mdpi.com A previously developed pharmacophore model for selective SIRT2 inhibitors, comprising one hydrogen bond acceptor and three aromatic rings, was used to assess the compatibility of the pyridazinone compounds. mdpi.com The study found that the 4-aryl-6-morpholino-3(2H)-pyridazinone scaffold showed promising compatibility with the SIRT2 inhibitor pharmacophore, suggesting its potential as a starting point for the development of new SIRT2 inhibitors. mdpi.com
The table below summarizes the findings from a pharmacophore mapping study of proposed pyridazinone derivatives against a hydralazine-based pharmacophore model for vasorelaxant activity. nih.gov
| Compound | Fit Value | Estimated EC50 (µM) |
| Hydralazine (B1673433) (Reference) | 4.19945 | >10 |
| Proposed Analogue 1 | 6.6929 | 0.0980 |
| Proposed Analogue 2 | 6.50525 | 0.1510 |
| ... (other analogues) | ... | ... |
This interactive table showcases the superior fit values and lower estimated effective concentrations (EC50) of the newly designed pyridazinone analogues compared to the reference drug, hydralazine, highlighting their potential as more potent vasorelaxants. nih.gov
Virtual screening, guided by such pharmacophore models, has proven effective in identifying novel pyridazinone-based hits. For example, a study on antimicrobial pyridazinones mentioned molecular modeling studies against enzymes like glucosamine-6-phosphate synthase, which showed high binding affinity for the designed compounds, underscoring the utility of these computational approaches in hit identification. nih.govdergipark.org.tr
Molecular Dynamics Simulations for Ligand-Protein Complexes
Molecular dynamics (MD) simulations are a sophisticated computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide invaluable insights into the dynamic behavior of a ligand-protein complex, revealing the stability of binding, conformational changes, and key intermolecular interactions that govern the binding affinity.
While specific MD simulation studies focusing exclusively on 6-morpholin-4-yl-2H-pyridazin-3-one were not prominently detailed in the reviewed literature, numerous studies have applied this technique to closely related pyridazinone derivatives, demonstrating its importance for this class of compounds. mdpi.comtandfonline.comnih.gov
For example, MD simulations were conducted on pyrazolo-[3,4-d]pyridazinone derivatives that act as covalent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in cancer therapy. nih.govtandfonline.comresearchgate.net These simulations were used to explore the binding mechanism and stability of the inhibitors within the FGFR1 active site. The results from these simulations, often run for nanoseconds, help to validate the binding poses obtained from molecular docking and to understand the dynamic nature of the covalent bond formation. tandfonline.comresearchgate.net
In another study, a 50-nanosecond MD simulation was performed on a promising pyridazinone-based analogue complexed with its target protein. nih.gov The analysis of the simulation trajectory focused on parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the binding energy over time. The stable RMSD values (less than 2.0 Å) and consistent binding energy observed after an initial equilibration period confirmed the stability of the ligand within the binding pocket, thus validating the docking results. nih.gov
The general workflow and key analyses of an MD simulation for a pyridazinone-ligand complex are summarized in the table below.
| Simulation Step | Description | Key Metrics Analyzed |
| System Preparation | The protein-ligand complex is placed in a simulation box with solvent (e.g., water) and ions to mimic physiological conditions. | System dimensions, solvent density. |
| Minimization | The energy of the system is minimized to remove steric clashes and unfavorable contacts. | Potential energy of the system. |
| Equilibration | The system is gradually heated and pressurized to the desired temperature and pressure, allowing it to relax to a stable state. | Temperature, pressure, density. |
| Production MD | The simulation is run for an extended period (nanoseconds to microseconds) to sample the conformational space of the complex. | RMSD, RMSF, hydrogen bonds, binding free energy (MM/PBSA, MM/GBSA). |
This interactive table outlines the typical stages of a molecular dynamics simulation. Analysis of the production run provides critical data on the stability and interaction patterns of the ligand, such as a pyridazinone derivative, within the protein's binding site.
Furthermore, MD simulations have been applied to understand the binding of pyridazinone inhibitors to other targets, such as phytoene (B131915) desaturase (PDS). A 30 ns MD simulation of a pyridazinone derivative with Synechococcus PDS helped to elucidate the detailed binding interactions. mdpi.com Similarly, extensive molecular simulations were performed for pyridazine derivatives targeting VEGFR-2 to investigate their probable interactions and binding modes. nih.gov These studies collectively highlight the power of MD simulations to provide a dynamic and detailed picture of ligand-protein interactions, which is crucial for the rational design and optimization of potent and selective pyridazinone-based inhibitors.
Preclinical Biological Activity and Mechanistic Investigations of 6 Morpholin 4 Yl 2h Pyridazin 3 One and Analogues
Enzyme Inhibition and Modulation Studies
Derivatives of the 6-morpholin-4-yl-2H-pyridazin-3-one scaffold have been investigated for their ability to inhibit or modulate a range of enzymes critical to various physiological and pathological processes.
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, thereby regulating intracellular signaling pathways. researchgate.netnih.gov The pyridazin-3(2H)-one core is found in numerous compounds designed as PDE inhibitors. nih.gov Inhibition of these enzymes leads to an increase in cAMP or cGMP levels, which can result in effects such as smooth muscle relaxation and vasodilation. nih.gov
Different families of pyridazinone derivatives have shown inhibitory activity against specific PDE isoenzymes, including PDE3, PDE4, and PDE5. researchgate.net
PDE3 Inhibitors : Often referred to as cGMP-inhibited PDEs, these are targets for treating heart failure. samipubco.com The cardiotonic drug MCI-154, a 4,5-dihydro-pyridazin-3(2H)-one derivative, exemplifies this class. samipubco.com
PDE4 Inhibitors : These are primarily targeted for treating inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.govmdpi.com The pyridazinone scaffold has been identified as a promising starting point for developing selective PDE4 inhibitors. samipubco.com
PDE5 Inhibitors : Known for their role in treating erectile dysfunction, these enzymes specifically degrade cGMP. samipubco.com Certain pyridazine (B1198779) derivatives have been explored for their potential as PDE5 inhibitors. nih.govresearchgate.net
The simultaneous inhibition of both PDE3 and PDE4 has been shown to be more effective in attenuating human coronary artery smooth muscle cell proliferation than inhibiting either isozyme alone. nih.gov This suggests that pyridazinone-based compounds could have applications in preventing restenosis after coronary angioplasty. nih.gov
Sirtuins (SIRTs) are a class of NAD+-dependent protein lysine (B10760008) deacylases that play crucial roles in various cellular processes. gazi.edu.trmdpi.com The aberrant activity of sirtuins has been linked to diseases such as cancer, diabetes, and neurodegenerative disorders, making them important therapeutic targets. gazi.edu.trgazi.edu.tr SIRT2, a predominantly cytoplasmic protein, is of particular interest, and its inhibition has shown potential therapeutic benefits in cancer and neurodegeneration. gazi.edu.trnih.gov
Recent studies have identified the 4-aryl-6-morpholino-3(2H)-pyridazinone scaffold as a novel starting point for the development of SIRT2 inhibitors. gazi.edu.trgazi.edu.tr In one study, a functionalized amide derivative of this scaffold demonstrated significant inhibition against SIRT2. gazi.edu.tr
Table 1: SIRT2 Inhibition by a 4-aryl-6-morpholino-3(2H)-pyridazinone Analogue
| Compound Scaffold | Target Enzyme | Percent Inhibition |
|---|
This interactive table summarizes the inhibitory effect of a key pyridazinone analogue on SIRT2.
Molecular docking studies have supported these findings, indicating that the presence of a side chain at the 2-position of the pyridazinone ring is associated with moderate SIRT2 inhibition. gazi.edu.tr However, the length of the alkyl spacer linking an amide moiety at this position can impact inhibitory activity, with longer chains resulting in reduced inhibition. gazi.edu.tr
Glucan synthase is a critical enzyme for fungi, responsible for synthesizing 1,3-beta-D-glucan, an essential component of the fungal cell wall. drfungus.orgpatsnap.com Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death, making it an attractive target for antifungal agents. patsnap.comnih.gov This target is not present in mammalian cells, offering a high degree of selectivity. patsnap.com
A series of pyridazinone-based small molecules has been identified and optimized as novel glucan synthase inhibitors. nih.gov Structure-activity relationship (SAR) studies on these compounds led to the discovery of potent derivatives with improved pharmacokinetic profiles. nih.gov One optimized compound from this series demonstrated in vivo potency in a lethal fungal infection model, validating the therapeutic potential of this chemical class for treating systemic fungal infections like candidiasis. nih.gov
Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid and exist in at least two major isoforms, COX-1 and COX-2. mdpi.com COX-1 is a constitutive enzyme involved in housekeeping functions like protecting the gastric mucosa, while COX-2 is inducible and primarily associated with inflammation. mdpi.commedcentral.com The development of selective COX-2 inhibitors aims to provide anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. medcentral.com
The pyridazinone structure has been recognized as an excellent core template for developing selective COX-2 inhibitors. samipubco.comnih.gov Several studies have synthesized and evaluated pyridazine derivatives for their COX inhibitory activity, with many compounds showing a clear preference for COX-2 over COX-1. nih.gov
In a recent study, novel pyridazine scaffolds were synthesized and evaluated for their COX-1/COX-2 inhibitory potential. The results highlighted compounds with enhanced potency and selectivity for COX-2 compared to the reference drug celecoxib. nih.gov
Table 2: COX Inhibition Profile of Selected Pyridazine Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |
|---|---|---|
| Compound 4c | 0.26 nih.gov | - |
| Compound 6b | 0.18 nih.gov | 6.33 nih.gov |
| Celecoxib (Reference) | 0.35 nih.gov | - |
This interactive table presents the in vitro COX-2 inhibitory activity and selectivity for promising pyridazine analogues.
Molecular docking studies suggest that the COX-2 selectivity of these compounds can be attributed to their ability to fit into a specific side pocket of the COX-2 active site and interact with key amino acid residues. nih.gov
The versatile pyridazin-3(2H)-one scaffold has been explored for its inhibitory activity against several other enzyme targets implicated in various diseases.
Cholinesterases : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a key strategy in managing Alzheimer's disease. nih.gov A series of 6-substituted-3(2H)-pyridazinone derivatives showed moderate inhibitory activity against both enzymes, with a generally better activity profile against BChE. nih.gov
Cancer-Related Kinases and Enzymes : Pyridazin-3(2H)-one derivatives have been investigated as potential anticancer agents through the inhibition of various targets, including B-RAF, Bruton tyrosine kinase (BTK), Fibroblast growth factor receptors (FGFR), and FER tyrosine kinase. nih.gov They have also been studied as inhibitors of Dihydrofolate reductase (DHFR) and PARP. nih.gov
Mammalian Target of Rapamycin (mTOR) : The morpholine (B109124) group, a key feature of the title compound, is recognized as a hinge-region binding motif in a series of mTOR inhibitors. nih.gov While the core scaffold in that study was a pyrazolopyrimidine or thienopyrimidine, it highlights the potential role of the morpholine moiety in binding to kinase targets. nih.gov
Receptor Modulation and Signaling Pathway Interference
Beyond enzyme inhibition, analogues of this compound have demonstrated the ability to modulate the activity of various cell surface receptors, acting as agonists, antagonists, or inverse agonists.
Histamine (B1213489) H3 Receptor (H3R) : A series of pyridazin-3-one derivatives were optimized as potent and selective H3R antagonists/inverse agonists. researchgate.net One lead candidate, irdabisant, showed high affinity for human and rat H3Rs with over 1000-fold selectivity against other histamine receptor subtypes (H1R, H2R, H4R). researchgate.net Such compounds are being investigated for their potential in treating cognitive and attentional disorders. researchgate.net
Corticotropin-Releasing Factor Receptor 1 (CRF1) : A novel imidazo[1,2-b]pyridazine (B131497) containing a morpholinyl-thiazolyl moiety was identified as a potent and selective CRF1 antagonist. nih.gov This compound, MTIP, inhibited ligand binding to human CRF1 with subnanomolar affinity and showed no significant activity at the CRF2 receptor or other common drug targets. nih.gov It has shown efficacy in preclinical models of alcoholism. nih.gov
Formyl Peptide Receptors (FPRs) : A series of 6-methyl-2,4-disubstituted pyridazin-3(2H)-one derivatives have been identified as a novel class of small-molecule agonists for FPR1 and its homologue FPRL1. nih.gov These receptors are involved in inflammatory responses. The studies identified both a potent mixed FPR1/FPRL1 agonist and a potent and specific FPRL1 agonist within this chemical series. nih.gov
Adenosine (B11128) Receptors : While not a pyridazinone, a related series of 2-aryl-6-morpholinopurine derivatives were synthesized and evaluated as adenosine receptor antagonists. mdpi.com This study demonstrates the utility of the morpholine group in targeting G protein-coupled receptors, identifying compounds with potent antagonism at A1, A3, or dual A1/A3 adenosine receptors. mdpi.com
Antiproliferative Activities in Cancer Cell Line Models
Pyridazinone derivatives have been extensively evaluated for their potential as anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines. nih.govbiomedpharmajournal.org
The antiproliferative activity of pyridazinone analogues has been confirmed through numerous in vitro studies. A screening of a chemical library identified 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone, designated Pyr-1, as a highly potent compound against multiple human cancer cell lines, with IC50 values in the low micromolar and even nanomolar range. nih.gov Another study synthesized a series of 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones, with some compounds showing remarkable activity. nih.gov Specifically, compound 2f in that study exhibited a GI50 of less than 1 μM in 36 different human tumor cell lines, while compound 2g was potent against 20 cell lines. nih.gov
Furthermore, pyridazinone-based andrographolide (B1667393) derivatives have been developed, with one compound, A61 , showing approximately five-fold more potency than the standard anticancer drug 5-fluorouracil (B62378) (5-FU) against gastric cancer cells. nih.gov In a separate investigation, new 3(2H)-pyridazinone derivatives featuring a piperazinyl linker were synthesized and evaluated for their effects on human colon carcinoma HCT116 cells. unich.it Similarly, chlorinated pyridazin-3(2H)-ones, such as DCPYR, demonstrated high in vitro activity, which correlated with in vivo efficacy, showing 53% inhibition of tumor growth in mice. researchgate.net
Cytotoxicity of Pyridazinone Analogues in Cancer Cell Lines
| Compound/Analogue Class | Cancer Cell Line(s) | Activity (IC50/GI50) | Source |
|---|---|---|---|
| 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1) | MDA-MB-231, CEM, HL-60, and 19 others | Low micromolar to nanomolar range | nih.gov |
| 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one (Compound 2f) | 36 NCI cancer cell lines | < 1 μM | nih.gov |
| 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one (Compound 2g) | 20 NCI cancer cell lines | < 1 μM | nih.gov |
| Pyridazinone-based Andrographolide Derivative (A61) | Gastric cancer cells | ~5-fold more potent than 5-FU | nih.gov |
| Chlorinated Pyridazin-3(2H)-one (DCPYR) | MAC 16 murine colon cancer | High in vitro activity | researchgate.net |
| Pyridazinone-based diarylurea (Compound 10l) | A549/ATCC (NSCLC) | GI50 = 1.66–100 μM | rsc.org |
The cytotoxic effects of pyridazinone analogues are mediated through various mechanisms of action. One of the primary mechanisms is the induction of apoptosis. nih.gov The potent derivative Pyr-1 was found to induce apoptosis in acute promyelocytic leukemia HL-60 cells and led to the accumulation of poly-ubiquitinated proteins. nih.gov
Other pyridazinone-based diarylurea derivatives have been shown to induce cell cycle arrest, typically at the G0–G1 phase. rsc.orgnih.gov Mechanistic studies on these compounds revealed that they can upregulate the expression of pro-apoptotic genes like p53 and Bax while downregulating the anti-apoptotic gene Bcl-2. rsc.orgnih.gov This modulation of apoptotic pathways strongly suggests that these compounds exert their anticancer effects by promoting programmed cell death. rsc.orgnih.gov
Furthermore, some analogues function by inhibiting key signaling pathways involved in cancer progression. The pyridazinone-based derivative A61 was found to inhibit the TFAP4/Wnt/β-catenin signaling pathway, which is crucial for the growth and migration of gastric cancer cells. nih.gov Other series of pyridazinone compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. rsc.orgnih.gov Inhibition of tubulin polymerization is another identified mechanism, with certain pyrrol-2(3H)-ones and pyridazin-3(2H)-ones showing potent inhibitory activity at the colchicine (B1669291) binding site of tubulin. researchgate.net
Antimicrobial Efficacy in Microbiological Assays
The pyridazinone core is also a key feature in molecules designed for antimicrobial activity, showing efficacy against a range of bacteria and fungi. biomedpharmajournal.org
Various pyridazinone derivatives have demonstrated significant antibacterial properties. In one study, a series of novel pyridazinone derivatives were synthesized and tested against several bacterial strains, with most compounds exhibiting moderate to significant activity. nih.gov Compound 7 (containing a fluoro group) showed notable activity against E. coli, S. aureus (MRSA), S. typhimurium, and A. baumannii with a MIC value of 7.8 μM. nih.gov Compound 13 was particularly potent against Gram-negative bacteria, with MICs of 3.74 μM against A. baumannii and 7.48 μM against P. aeruginosa. nih.gov
Another study focusing on pyridazinone-based diarylurea derivatives found that compound 10h exhibited potent activity against the Gram-positive bacterium Staphylococcus aureus, with a MIC of 16 μg/mL. rsc.orgnih.gov Research on scaffolds based on 4-(morpholin-4-yl)-3-nitrobenzhydrazide also yielded compounds with antibacterial potential, especially against Gram-positive bacteria. mdpi.com One semicarbazide (B1199961) derivative containing a 4-bromophenyl moiety showed high activity against Enterococcus faecalis, with a MIC value of 3.91 µg/mL. mdpi.com
Antibacterial Activity of Pyridazinone Analogues
| Compound/Analogue Class | Bacterial Strain(s) | Activity (MIC) | Source |
|---|---|---|---|
| 4-(p-fluorobenzyl)-6-phenylpyridazin-3(2H)-one (Compound 7) | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | 7.8 μM | nih.gov |
| 2-(4-(p-fluorobenzyl)-6-phenyl-3-oxopyridazin-2(3H)-yl)acetic acid (Compound 13) | A. baumannii, P. aeruginosa | 3.74 μM, 7.48 μM | nih.gov |
| Pyridazinone-based diarylurea (Compound 10h) | Staphylococcus aureus | 16 μg/mL | rsc.orgnih.gov |
| Semicarbazide derivative of 4-(morpholin-4-yl)-3-nitrobenzhydrazide | Enterococcus faecalis | 3.91 μg/mL | mdpi.com |
| 3(2H)-pyridazinone derivative (Compound 14c) | Bacillus subtilis | 15.62 μg/mL | researchgate.net |
The antifungal potential of pyridazinone derivatives has been well-documented. A study on new hybrid pyrimido[4,5-d]pyridazinone-N-acylhydrazones revealed significant inhibition against Paracoccidioides brasiliensis and Candida species. nih.gov Compound 5a from this series was particularly promising, with a potent fungicidal profile (MFC of 0.5 μg/mL) against P. brasiliensis. nih.gov
In a separate investigation, pyridazinone-based diarylurea compound 8g showed significant activity against Candida albicans with a MIC of 16 μg/mL. rsc.orgnih.gov Other research has highlighted the antifungal properties of pyridazin-3(2H)-one derivatives against plant pathogenic fungi. tandfonline.com Specifically, β-aroylpropionic acid, a precursor, and a thiosemicarbazone derivative of pyridazinone displayed spectacular results against Fusarium solani, Alternaria solani, and Fusarium semitectum. tandfonline.com The morpholine moiety itself, when incorporated into surfactants, has also been shown to contribute to antifungal activity against Candida albicans and Cryptococcus neoformans. researchgate.net
Antifungal Activity of Pyridazinone Analogues
| Compound/Analogue Class | Fungal Strain(s) | Activity (MIC/MFC) | Source |
|---|---|---|---|
| Pyrimido[4,5-d]pyridazinone-N-acylhydrazone (Compound 5a) | Paracoccidioides brasiliensis | MIC: 0.125-64 μg/mL; MFC: 0.5 μg/mL | nih.gov |
| Pyridazinone-based diarylurea (Compound 8g) | Candida albicans | 16 μg/mL | rsc.orgnih.gov |
| Thiosemicarbazone derivative of pyridazinone | Fusarium solani, Alternaria solani, Fusarium semitectum | High activity | tandfonline.com |
| Bis-pyridazinone derivative (IIId) | Aspergillus niger, Candida albicans | Good activity | biomedpharmajournal.org |
Antimycobacterial Activity of Related Heterocyclic Analogues
| Compound/Analogue Class | Mycobacterial Strain(s) | Activity (MIC) | Source |
|---|---|---|---|
| 1(2H)-phthalazinone derivative (Compound 15e) | Mycobacterium tuberculosis H37Rv | Highest activity in its series | researchgate.net |
| Pyrrolodiquinoline derivatives (Compounds 85 & 86) | Clinical MDR M. tuberculosis | 0.3–6.2 μg/mL | nih.gov |
Cardiovascular System Modulation in Preclinical Models
The this compound scaffold and its analogues have been the subject of extensive preclinical investigation for their effects on the cardiovascular system. These studies have revealed significant potential in modulating vascular tone and cardiac muscle contractility, primarily through mechanisms involving vasodilation and positive inotropic effects.
Pyridazinone derivatives are recognized for their vasodilatory properties, which contribute to their antihypertensive potential. These compounds often act by directly relaxing the smooth muscles of blood vessels, leading to reduced vascular resistance and a subsequent lowering of blood pressure.
A series of 6-(4-substitutedphenyl)-3-pyridazinone analogues have been synthesized and evaluated for their vasorelaxant activity. In in vitro studies, these compounds demonstrated potent vasorelaxant effects, with some derivatives showing significantly greater activity than established vasodilators like hydralazine (B1673433). For instance, certain analogues exhibited EC₅₀ values in the sub-micromolar range, indicating high potency. The substitution pattern on the phenyl ring at the 6-position of the pyridazinone core was found to significantly influence the vasodilatory activity. nih.gov
The synthesis of compounds such as 6-(p-Ethylphenyl)-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one highlights the exploration of the morpholine moiety in conjunction with the pyridazinone core for antihypertensive effects. iajpr.com Preclinical evaluation of these derivatives, often using non-invasive tail-cuff methods in animal models, has shown encouraging results in reducing mean arterial blood pressure. iajpr.com The versatility of the pyridazinone structure allows for various chemical modifications, making it a promising scaffold in the search for new and effective antihypertensive agents. nih.gov
| Compound | EC₅₀ (µM) | Reference Compound (Hydralazine) EC₅₀ (µM) |
|---|---|---|
| Analogue 2j | 0.02916 | 18.21 |
| Analogue 2h | 0.07154 | |
| Analogue 2e | 0.1162 |
In addition to their effects on vascular smooth muscle, pyridazinone derivatives have been investigated for their cardiotonic (positive inotropic) properties, which involve increasing the force of myocardial contraction. This activity is particularly relevant for the management of heart failure.
The primary mechanism underlying the cardiotonic effects of many pyridazinone analogues is the inhibition of phosphodiesterase III (PDE III), an enzyme that degrades cyclic adenosine monophosphate (cAMP). nih.govnih.govsamipubco.comnih.gov By inhibiting PDE III, these compounds increase intracellular cAMP levels in cardiac muscle cells, leading to enhanced calcium influx and consequently, a stronger contractile force. sarpublication.com Several 6-(substituted phenyl)-3(2H)-pyridazinones have been identified as potent PDE III inhibitors. nih.govnih.gov
Preclinical studies in various animal models have confirmed the positive inotropic activity of these compounds. For example, derivatives like 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone have demonstrated significant positive inotropic effects. nih.gov The structure-activity relationship studies indicate that a near-planar arrangement of the phenyl and pyridazinone rings is often associated with higher cardiotonic activity. nih.gov Some compounds in this class, described as "inodilators," possess a dual action of both positive inotropic and vasodilatory effects, which is a desirable profile for treating congestive heart failure. nih.gov
| Compound Type | Preclinical Activity | Mechanism of Action |
|---|---|---|
| Bis(azinone) Analogues | Potent inotrope and vasodilator activity | Potent PDE III inhibition (IC₅₀ as low as 0.07 µM) |
| 5H-indeno[1,2-c]-3(2H)-pyridazinones | Strong positive inotropic activity | PDE III inhibition (IC₅₀ ~1.6-1.8 µM) |
| 6-(1H-imidazol-4-yl)-3(2H)-pyridazinones | Potent positive inotropic agents | Potent inhibition of cardiac PDE III |
Anti-inflammatory Mechanisms in Preclinical Models
The pyridazinone nucleus is a key structural feature in a number of compounds exhibiting anti-inflammatory activity. Preclinical research has demonstrated that derivatives of this compound possess significant anti-inflammatory properties, which are often evaluated in standard animal models of inflammation.
One of the most well-studied analogues is emorfazone (B1671226) (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone), a non-steroidal anti-inflammatory drug (NSAID) marketed for its analgesic and anti-inflammatory effects. jscimedcentral.com The anti-inflammatory activity of pyridazinone derivatives is commonly assessed using the carrageenan-induced paw edema model in rats. In this model, the compounds' ability to reduce swelling is measured over time and compared to reference drugs. Studies have shown that modifications to the substituents on the pyridazinone ring can significantly influence the anti-inflammatory potency. jscimedcentral.com
While the precise mechanisms can vary, some pyridazinone derivatives are thought to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, similar to other NSAIDs. Additionally, inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in regulating inflammatory pathways, has been identified as a mechanism for some pyridazinone-based compounds. researchgate.net
Analgesic Mechanisms in Preclinical Models
Concurrent with their anti-inflammatory effects, many pyridazinone derivatives, including those with a morpholine substituent, display notable analgesic activity in preclinical models. The evaluation of this activity is typically conducted using models of chemically-induced pain.
The phenylbenzoquinone-induced writhing test in mice is a standard assay used to screen for analgesic properties. In this test, the administration of a pyridazinone compound is assessed for its ability to reduce the number of abdominal constrictions (writhes) induced by an irritant. Emorfazone and its isomers have demonstrated significant analgesic effects in such models. jscimedcentral.com Structure-activity relationship studies have revealed that the chemical groups at various positions of the 3(2H)-pyridazinone system play a crucial role in determining the analgesic potency. jscimedcentral.com The introduction of a side chain linked to the nitrogen of the pyridazinone ring has been shown to enhance analgesic activity while maintaining a low potential for gastrointestinal side effects, a common issue with traditional NSAIDs. jscimedcentral.com
Neurological Target Engagement and Related Activities in Preclinical Models
Beyond their cardiovascular and anti-inflammatory effects, certain pyridazinone derivatives have been shown to engage with targets within the central nervous system (CNS), suggesting potential applications for neurological and psychiatric conditions.
One area of investigation has been the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. Selective MAO-B inhibitors are of interest for the treatment of neurodegenerative disorders like Parkinson's disease. Preclinical studies have identified pyridazinone derivatives containing morpholine and piperazine (B1678402) analogues as potent and selective inhibitors of MAO-B. mdpi.com In silico docking studies have further elucidated the interactions between these compounds and the active site of the MAO-B enzyme. mdpi.com
Another significant neurological target engaged by a morpholinyl-pyridazine derivative is the corticotropin-releasing factor 1 (CRF1) receptor. The compound 3-(4-chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine has been identified as a potent and selective CRF1 antagonist. In preclinical models, this compound demonstrated efficacy in animal models of alcoholism by blocking excessive alcohol self-administration and stress-induced relapse, suggesting a role for such compounds in treating substance use disorders.
Structure Activity Relationship Sar Studies of 6 Morpholin 4 Yl 2h Pyridazin 3 One Derivatives
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological activity of 6-morpholin-4-yl-2H-pyridazin-3-one derivatives is highly sensitive to substitutions at three primary locations: the pyridazinone nitrogen (N-2), the morpholine (B109124) ring, and various aromatic moieties attached to the core structure.
The N-2 position of the pyridazinone ring is a key site for modification, and the nature of the substituent at this position profoundly influences biological activity. Studies have shown that introducing different side chains can modulate potency and selectivity for various targets.
For instance, in a series of 4-aryl-6-morpholino-3(2H)-pyridazinone derivatives screened for SIRT2 inhibitory activity, the presence of a side chain at the N-2 position was found to be crucial for moderate inhibition. gazi.edu.tr Derivatives with an arylpiperazinylacetamide side chain showed significant activity, whereas compounds bearing simpler propionitrile, acetic acid, or propionic acid side chains were inactive. gazi.edu.tr However, elongating the alkyl spacer linking the amide moiety to the pyridazinone ring led to a decrease in SIRT2 inhibition. gazi.edu.tr
In other studies, the introduction of an N'-benzylidene-acetohydrazide group at the N-2 position resulted in compounds with promising antimicrobial properties. dergipark.org.trjrespharm.com Specifically, compounds like 2-[4-(4-chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]-N'-(4-tert-butylbenzylidene) acetohydrazide demonstrated activity against both Gram-positive and Gram-negative bacteria. dergipark.org.trjrespharm.com This highlights that a complex acetohydrazide moiety at N-2 is well-tolerated and can confer potent biological effects.
Furthermore, research on formyl peptide receptor (FPR) agonists confirmed that an arylacetamide moiety at the N-2 position is essential for agonist activity. researchgate.net This suggests that the N-2 substituent often plays a direct role in binding to the target protein.
| Compound Class | N-2 Substituent | Biological Activity | Reference |
| SIRT2 Inhibitors | Arylpiperazinyl-acetamide | Active | gazi.edu.tr |
| SIRT2 Inhibitors | Arylpiperazinyl-propanamide | Reduced Activity | gazi.edu.tr |
| SIRT2 Inhibitors | Acetic acid / Propionic acid | Inactive | gazi.edu.tr |
| Antimicrobials | N'-benzylidene-acetohydrazide | Active | dergipark.org.trjrespharm.com |
| FPR Agonists | Arylacetamide | Essential for Activity | researchgate.net |
This table summarizes the impact of N-2 substituents on the biological activity of this compound derivatives.
The morpholine ring at the C-6 position is a recurring and significant feature in many biologically active pyridazinone derivatives. sci-hub.se It is considered a privileged pharmacophore that can enhance potency and modulate pharmacokinetic properties. sci-hub.se Its primary contributions to SAR are its conformational rigidity and its role as a hydrogen bond acceptor.
Crystal structure analysis of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one reveals that the morpholine ring typically adopts a stable chair conformation. iucr.org This defined three-dimensional shape is crucial for fitting into specific binding pockets of target proteins. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming key interactions that anchor the molecule to its biological target.
While many SAR studies keep the morpholine ring intact, its importance is underscored by its consistent presence in highly active compounds. In the development of PI3K inhibitors, for example, the 2-morpholino pyrimidine (B1678525) motif was identified as a privileged scaffold, suggesting the morpholine group is key for kinase inhibition. oncotarget.com Its replacement or significant modification often leads to a substantial loss of activity, indicating its essential role in the pharmacophore. The orientation of the morpholine ring relative to the pyridazinone core is also critical, with the exocyclic N-C bond typically assuming an equatorial position for optimal interaction. iucr.org
Aromatic rings, commonly attached at the C-4 or C-5 position of the pyridazinone core, provide another critical handle for tuning biological activity. The nature and position of substituents on these aromatic moieties can drastically affect potency and selectivity.
In the case of SIRT2 inhibitors, the presence of a phenyl ring at the C-4 position was found to interact with key residues in the binding pocket. gazi.edu.tr However, substituting this phenyl ring with a p-chloro group had no significant effect on SIRT2 inhibition, suggesting that for this specific target, electronic modifications at the para-position are well-tolerated. gazi.edu.tr
Conversely, for antimicrobial derivatives, a 4-chlorophenyl group at the C-4 position was a common feature in the most active compounds. dergipark.org.trjrespharm.comresearchgate.net This indicates that for antibacterial targets, an electron-withdrawing group on the aromatic ring is beneficial. For example, 2-[4-(4-chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]-N'-(4-chlorobenzylidene) acetohydrazide showed notable activity. researchgate.net
A study on glucan synthase inhibitors based on a 4-morpholino-2-phenyl-pyridazin-3(2H)-one scaffold revealed that a 3,5-difluorophenyl group at the N-2 position, combined with other modifications, yielded a highly potent compound. researchgate.net This underscores the importance of the substitution pattern on aryl rings, whether they are attached at C-4 or N-2.
| Compound Series | Aromatic Ring Position | Substitution | Impact on Activity | Reference |
| SIRT2 Inhibitors | C-4 Phenyl | p-Chloro | No significant change | gazi.edu.tr |
| Antimicrobials | C-4 Phenyl | 4-Chloro | Enhanced activity | dergipark.org.trjrespharm.comresearchgate.net |
| Glucan Synthase Inhibitors | N-2 Phenyl | 3,5-Difluoro | Potent inhibition | researchgate.net |
This table illustrates the influence of substituents on aromatic moieties on the biological activity of pyridazinone derivatives.
Identification of Key Pharmacophoric Elements for Target Interaction
Based on extensive SAR studies, a general pharmacophore model for this compound derivatives can be proposed. This model consists of several key elements that are essential for productive interaction with biological targets.
Hydrogen Bond Acceptors : The carbonyl oxygen at the C-3 position of the pyridazinone ring is a crucial hydrogen bond acceptor. iucr.org Additionally, the oxygen atom of the C-6 morpholine ring serves as another important hydrogen bond acceptor site. sci-hub.seiucr.org These features allow the molecule to form strong, directional interactions within a receptor's binding site.
Aromatic/Hydrophobic Regions : The presence of at least one aromatic ring, typically at the C-4 or N-2 position, is a common feature of highly active compounds. gazi.edu.trresearchgate.net This aryl group engages in hydrophobic or π-π stacking interactions with aromatic residues (like tyrosine or phenylalanine) in the target protein. gazi.edu.triucr.org The pyridazine (B1198779) ring itself, with its high dipole moment, can also participate in π-π stacking interactions. nih.gov
Hydrogen Bond Donor : The N-H group at the N-2 position (when unsubstituted or part of a linker) can act as a hydrogen bond donor. Crystal structures show this N-H group participating in intermolecular hydrogen bonds, forming dimers in the solid state. iucr.org
Pharmacophore models developed for specific targets, such as β-1,3-glucan synthase inhibitors, have confirmed these elements, typically featuring two aromatic rings and three hydrogen bond acceptors as the key components for high-affinity binding. researchgate.net
Stereochemical Influences on Activity
Stereochemistry can be a critical determinant of biological activity in chiral pyridazinone derivatives. When a stereocenter is present in the molecule, the different enantiomers can exhibit significantly different potencies and selectivities.
One study highlighted the importance of stereochemistry as a modulator of biological activity for monoamine oxidase (MAO) inhibitors. acs.org By performing chromatographic enantioseparation of the most potent chiral compounds, researchers were able to evaluate the individual enantiomers. This often reveals that one enantiomer is significantly more active than the other (the eutomer), underscoring the importance of a specific three-dimensional arrangement for optimal interaction with the chiral environment of the enzyme's active site. acs.org While specific data on chiral this compound derivatives is limited, the principle remains a fundamental consideration in drug design for this class of compounds whenever a chiral center is introduced.
Future Research Directions and Translational Potential Non Clinical Focus
Rational Design of Next-Generation 6-morpholin-4-yl-2H-pyridazin-3-one Analogues
The rational design of new analogues based on the this compound scaffold is a primary focus for enhancing potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies are crucial in guiding these design efforts. For instance, research on related pyridazinone derivatives has shown that substitutions at various positions on the pyridazinone ring can significantly influence biological activity. nih.gov
Future design strategies will likely involve:
Bioisosteric Replacement: Replacing the morpholine (B109124) ring or other substituents with bioisosteres to improve pharmacological properties. For example, substituting the phthalazine (B143731) ring of hydralazine (B1673433) with a substituted pyridazin-3-one moiety has been explored to create alternatives with potentially improved vasorelaxant activity. nih.gov
Scaffold Hopping and Hybridization: Combining the pyridazinone core with other pharmacologically active motifs. Researchers have synthesized hybrids of pyridazinone with moieties like acetohydrazide, triazole, and pyrazole (B372694) to explore new chemical space and biological activities. nih.govscispace.comresearchgate.net For example, the conjugation of a 1,2,4-triazole (B32235) ring to a 4,5-dihydropyridazin-3(2H)-one core resulted in a compound with significant blood pressure-reducing effects. nih.gov
Systematic Structural Modifications: Altering substituents at positions 2, 4, and 6 of the pyridazinone ring is a common strategy. Studies have shown that introducing different phenyl rings at position 6 and various side chains at position 2 can lead to a comprehensive understanding of the structure-activity relationship for newly synthesized compounds. nih.gov In one study, a series of 4-aryl-6-morpholino-3(2H)-pyridazinone functionalized amides were synthesized and evaluated, showing potential as a starting point for developing new SIRT2 inhibitors. gazi.edu.tr
These rational design approaches, guided by SAR data, aim to create next-generation analogues with optimized efficacy and target engagement.
Exploration of Novel Therapeutic Indications and Biological Targets
The pyridazinone nucleus is considered a "wonder nucleus" due to the diverse biological activities its derivatives possess. sarpublication.com While initial interest may have been in one therapeutic area, the versatility of the this compound scaffold opens doors to a multitude of potential applications.
Potential therapeutic indications for analogues include:
Anticancer Activity: Analogues of the pyridazinone structure have been investigated as anticancer agents. For example, sorafenib (B1663141) analogues incorporating a core aniline (B41778) structure have been designed and shown to have good antitumor activities in both in vitro and in vivo experiments. rsc.org Furthermore, 3,6-disubstituted pyridazines have been identified as a novel class of anticancer agents targeting cyclin-dependent kinase 2 (CDK2). tandfonline.com The morpholine moiety itself is present in many compounds studied for their antiproliferative activity. frontiersin.org
Cardiovascular Diseases: Pyridazinone derivatives have been extensively studied for their cardiovascular effects, including antihypertensive and vasorelaxant activities. sarpublication.comnih.gov Research has focused on creating hydralazine alternatives, with some new 6-(4-substitutedphenyl)-3-pyridazinone derivatives showing potent vasorelaxant activity, in some cases superior to conventional drugs like hydralazine. nih.govresearchgate.net
Anti-inflammatory and Analgesic Effects: A significant number of pyridazinone derivatives have been reported to possess anti-inflammatory and analgesic properties. sarpublication.comajrconline.orgsemanticscholar.org Emorfazone (B1671226), a pyridazinone derivative, is marketed in Japan for these effects. ajrconline.orgsemanticscholar.org Future research could focus on developing more potent and selective anti-inflammatory agents by modifying the core structure. sarpublication.com
Neuropsychiatric and Cognitive Disorders: Optimization of a series of pyridazin-3-one histamine (B1213489) H₃ receptor (H₃R) inverse agonists identified Irdabisant (CEP-26401) as a potential candidate for treating attentional and cognitive disorders. acs.orgresearchgate.net This highlights the potential of this scaffold to yield central nervous system (CNS) active drugs.
Infectious Diseases: Researchers have synthesized new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives and tested them for antimicrobial, antifungal, and antimycobacterial activities, with some compounds showing promising results against both Gram-positive and Gram-negative bacteria. scispace.comresearchgate.net Additionally, pyridazinone analogues have been investigated as inhibitors of the Trypanosoma cruzi proteasome for the treatment of Chagas disease. nih.gov
Enzyme Inhibition: The 4-aryl-6-morpholino-3(2H)-pyridazinone scaffold has been identified as a potential starting point for the development of SIRT2 inhibitors, which are implicated in various diseases like cancer and neurodegeneration. gazi.edu.tr
The broad spectrum of biological activities associated with the pyridazinone core suggests that further screening of compound libraries against diverse biological targets could uncover entirely new therapeutic applications. sarpublication.com
Integration of Advanced Computational and Experimental Methodologies in Compound Optimization
To accelerate the drug discovery process, modern research integrates sophisticated computational techniques with traditional experimental methods. This synergy is particularly valuable for optimizing lead compounds derived from the this compound scaffold.
Advanced methodologies include:
In Silico Modeling:
Molecular Docking: This technique predicts the binding orientation and affinity of a ligand to its target protein. It has been used to study the interaction of pyridazinone derivatives with targets like the COX-2 enzyme and the SIRT2 active site. gazi.edu.trosf.io
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR pharmacophore models have been generated to predict the activity of new pyridazinone analogues, aiding in the rational design of potent vasodilating agents. researchgate.net
DFT (Density Functional Theory) Analysis: DFT calculations are used to understand the electronic structure, geometry, and reactivity of molecules, providing insights that can guide compound design. frontiersin.orgresearchgate.net
Experimental Validation:
Spectroscopic Techniques: Comprehensive characterization of newly synthesized compounds is achieved using methods like FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. scispace.comresearchgate.net
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of pyridazinone analogues against various biological targets to identify initial hits.
Cryo-Electron Microscopy (Cryo-EM): This powerful technique can determine the high-resolution structure of a ligand bound to its target protein, as demonstrated in the study of a pyridazinone inhibitor bound to the T. cruzi proteasome. This structural information is invaluable for structure-guided design. nih.gov
The combination of these computational and experimental tools creates a powerful feedback loop, where computational predictions guide synthetic efforts, and experimental results refine the computational models, leading to a more efficient optimization of lead compounds.
Development of Robust Synthetic Routes for Scalable Production
The translational potential of any new compound is heavily dependent on the ability to produce it on a large scale in a cost-effective and efficient manner. Therefore, developing robust and scalable synthetic routes for this compound and its promising analogues is a critical area of future research.
Key considerations for synthetic route development include:
Atom Economy and Green Chemistry: Modern synthetic chemistry emphasizes the use of reactions that are environmentally benign and maximize the incorporation of starting materials into the final product. The development of heterogeneous catalysts, for instance, can facilitate easier purification and catalyst recycling, making the process more suitable for large-scale applications. researchgate.net
Process Optimization: Research into optimizing reaction conditions (e.g., solvents, temperature, catalysts) is essential for improving yield, purity, and safety. For example, the development of a scalable synthesis for a key intermediate of the SOS1 inhibitor MRTX0902, which features a pyrido[3,4-d]pyridazin-1(2H)-one core, involved circumventing the use of extreme temperatures and replacing chromatographic purification with trituration. acs.org
Starting Material Availability: The choice of starting materials is crucial. Routes that begin with inexpensive and readily available chemicals are more economically viable for large-scale production. acs.org
One reported synthetic strategy for a related pyridazine (B1198779) involved a two-step process starting with the nucleophilic substitution of a chloro-pyridazine derivative with morpholine, followed by amidation to yield the target compounds. tandfonline.com Further research into multicomponent reactions and flow chemistry could also provide more efficient and scalable methods for producing these valuable heterocyclic compounds. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 6-morpholin-4-yl-2H-pyridazin-3-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of morpholine with substituted pyridazinone precursors. Key steps include:
- Precursor preparation : Use 3-amino-6-chloropyridazine (or analogs) as starting material, followed by nucleophilic substitution with morpholine under reflux in anhydrous solvents like THF or DMF .
- Optimization : Control reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for morpholine:precursor) to minimize byproducts. Monitor progress via TLC or HPLC. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound analogs be resolved?
Methodological Answer:
- Data Validation : Cross-check assay conditions (e.g., cell lines, IC protocols) for consistency. For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent electronic effects vs. steric hindrance) .
- Replication : Repeat key experiments under standardized conditions, prioritizing high-purity compounds (≥95% by HPLC) .
Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., CRF-1 receptors). Validate poses with molecular dynamics simulations (NAMD/GROMACS) .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like Hammett constants (σ) and LogP. Prioritize analogs with enhanced lipophilicity (LogP 1.5–2.5) for blood-brain barrier penetration .
Q. How should researchers address crystallographic disorder in this compound derivatives?
Methodological Answer:
- Data Collection : Acquire high-resolution datasets (d-spacing <0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts .
- Refinement : In SHELXL, apply PART and SUMP instructions to model disordered moieties (e.g., morpholine ring conformers). Use ISOR restraints to stabilize anisotropic displacement parameters .
Q. What strategies improve the selectivity of this compound analogs for specific enzyme isoforms?
Methodological Answer:
- Scaffold Modification : Introduce substituents at the pyridazinone 4-position (e.g., halogens, methyl groups) to exploit hydrophobic pockets in target enzymes. For example, 6-(4-fluorophenyl) analogs show enhanced selectivity for PDE5 over PDE6 .
- Pharmacophore Mapping : Use MOE or Discovery Studio to align analogs with co-crystallized ligands, focusing on hydrogen-bonding motifs (e.g., pyridazinone carbonyl as a H-bond acceptor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
